4-amino-5-[(phenylsulfanyl)methyl]-4H-1,2,4-triazole-3-thiol
Description
Properties
IUPAC Name |
4-amino-3-(phenylsulfanylmethyl)-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4S2/c10-13-8(11-12-9(13)14)6-15-7-4-2-1-3-5-7/h1-5H,6,10H2,(H,12,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWOVDLQIUKYJRL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCC2=NNC(=S)N2N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-5-[(phenylsulfanyl)methyl]-4H-1,2,4-triazole-3-thiol typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the condensation of a phenylsulfanyl methyl derivative with a triazole precursor in the presence of a suitable catalyst . The reaction conditions often include moderate temperatures and the use of solvents such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
4-amino-5-[(phenylsulfanyl)methyl]-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The amino and thiol groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions include disulfides, sulfonic acids, and various substituted derivatives of the original compound. These products often retain the core triazole structure, which is crucial for their biological activity .
Scientific Research Applications
The compound exhibits a range of biological activities due to its unique chemical structure. Research has indicated the following key applications:
Antimicrobial Activity
Studies have shown that triazole derivatives can inhibit bacterial growth by targeting essential enzymes involved in folate synthesis. This inhibition is particularly relevant for pathogens resistant to conventional antibiotics.
Anticancer Properties
Preliminary studies suggest that 4-amino-5-[(phenylsulfanyl)methyl]-4H-1,2,4-triazole-3-thiol may exhibit anticancer properties by inducing apoptosis in cancer cells. The compound's ability to interfere with cellular signaling pathways involved in cell proliferation is under investigation.
Enzyme Inhibition
The compound has been identified as an inhibitor of various enzymes, including dihydrofolate reductase and other metabolic enzymes crucial for cellular function. This property positions it as a potential candidate for drug development targeting metabolic disorders .
Synthetic Routes
The synthesis of this compound typically involves the condensation of a phenylsulfanyl methyl derivative with a triazole precursor under specific conditions. The optimization of reaction conditions is crucial for achieving high yields and purity .
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various triazole derivatives, including this compound. Results indicated significant activity against Gram-positive and Gram-negative bacteria, suggesting its potential as a novel antimicrobial agent.
Case Study 2: Cancer Cell Line Studies
In vitro studies on cancer cell lines demonstrated that treatment with this compound resulted in decreased cell viability and increased markers of apoptosis. These findings highlight its potential role as an anticancer therapeutic agent .
Mechanism of Action
The mechanism of action of 4-amino-5-[(phenylsulfanyl)methyl]-4H-1,2,4-triazole-3-thiol involves its interaction with various molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and disrupting cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication, leading to the death of cancer cells .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Table 1: Substituent-Driven Properties of Selected Triazole-Thiols
Key Findings:
Antioxidant Activity :
- Electron-donating groups (e.g., -NH~2~, -SH, phenyl) enhance radical scavenging. AT (phenyl substituent) showed superior DPPH• inhibition (IC~50~: 5.84 µg/mL) compared to AP (pyridyl) due to the latter’s electron-withdrawing nature . The phenylsulfanylmethyl group in the target compound may offer similar or enhanced activity due to sulfur’s polarizability.
- Nitrophenyl-substituted analogues exhibit reduced antioxidant capacity, highlighting the detrimental impact of electron-withdrawing groups .
Antimicrobial Activity :
- Benzylthio-substituted triazole-thiols (e.g., Compound 9) demonstrate antibacterial activity against Gram-positive (S. aureus) and Gram-negative (E. coli) strains . The phenylsulfanylmethyl group in the target compound may similarly enhance membrane penetration or disrupt biofilm formation.
Corrosion Inhibition: AT and AP act as mixed-type inhibitors in hydrochloric acid, adsorbing onto mild steel surfaces via thiol and amino groups . The sulfur-rich phenylsulfanylmethyl group in the target compound could improve adsorption efficiency.
Schiff Base Reactivity: Triazole-thiols with amino groups readily form Schiff bases with aldehydes (e.g., 4-phenoxybenzaldehyde), enabling applications in catalysis and drug design . The target compound’s amino group positions it for similar reactivity.
Contradictions and Limitations
- Antioxidant vs. Antimicrobial Trade-offs: Electron-donating groups favor antioxidant activity but may reduce antimicrobial potency due to decreased lipophilicity.
- Lack of Direct Data : The target compound’s specific biological data (e.g., IC~50~, MIC) are absent in the evidence, necessitating extrapolation from structural analogues.
Biological Activity
4-Amino-5-[(phenylsulfanyl)methyl]-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that exhibits a range of biological activities due to its unique chemical structure. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 238.3 g/mol. The compound features a triazole ring and a thiol group, which are critical for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C9H10N4S2 |
| Molecular Weight | 238.3 g/mol |
| CAS Number | 178169-40-9 |
| Melting Point | 195 °C (dec.) |
The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors in biological systems. The compound has shown potential in inhibiting bacterial growth and exhibiting anticancer properties.
Enzyme Inhibition
Research indicates that triazole derivatives can inhibit enzymes such as dihydrofolate reductase and other key metabolic enzymes involved in folate synthesis, which is crucial for bacterial growth and proliferation .
Antibacterial Activity
Numerous studies have demonstrated the antibacterial efficacy of triazole derivatives. For instance, derivatives of this compound have been tested against various Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicate significant antibacterial activity:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Escherichia coli | 0.12 - 1.95 |
| Staphylococcus aureus | 0.25 - 2.00 |
| Pseudomonas aeruginosa | 0.50 - 3.00 |
These findings suggest that the compound exhibits greater potency than some conventional antibiotics .
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies revealed that it has cytotoxic effects on various cancer cell lines, including human melanoma and triple-negative breast cancer cells. For example:
| Cell Line | IC50 (µM) |
|---|---|
| IGR39 (melanoma) | 5.0 |
| MDA-MB-231 (breast cancer) | 7.5 |
The selectivity index suggests that the compound preferentially targets cancer cells over normal cells, indicating potential for therapeutic use in oncology .
Case Studies
- Antibacterial Study : A study conducted by Mohammed et al. synthesized several triazole derivatives and tested them against resistant strains of bacteria. The results showed that compounds with phenyl groups exhibited enhanced activity compared to their non-substituted counterparts .
- Anticancer Study : Research published in the journal Molecules highlighted the synthesis of hydrazone derivatives from triazoles, showing significant cytotoxicity against melanoma cells with an IC50 value significantly lower than traditional chemotherapeutics .
Q & A
Basic: What synthetic methodologies are commonly employed for preparing 4-amino-5-[(phenylsulfanyl)methyl]-4H-1,2,4-triazole-3-thiol?
Answer:
The compound is typically synthesized via a multi-step process involving:
- Hydrazine-carbothioamide intermediate formation : Reacting phenylhydrazine with carbon disulfide under basic conditions to form 2-isonicotinoyl-N-phenylhydrazinecarbothioamide .
- Cyclization and alkylation : Cyclizing the intermediate under alkaline conditions to form the triazole-thiol core, followed by alkylation with phenylsulfanylmethyl halides in methanol or ethanol .
- Microwave-assisted synthesis : Optimized protocols using microwave irradiation (e.g., Milestone Flexi Wave system) reduce reaction times from hours to minutes while maintaining yields >85% .
Basic: What analytical techniques are critical for characterizing this compound and its derivatives?
Answer:
Key methods include:
- Microelemental analysis : Confirms C, H, N, S composition (deviation ≤0.4% from theoretical values) .
- FTIR spectroscopy : Identifies functional groups (e.g., S–H stretch at 2550–2600 cm⁻¹, N–H bend at 1600–1650 cm⁻¹) .
- ¹H/¹³C NMR : Resolves substituent effects on the triazole ring (e.g., pyridyl protons at δ 8.5–9.0 ppm) .
- UV-Vis spectroscopy : Monitors metal-ligand charge transfer in coordination complexes (λmax 300–400 nm) .
Advanced: How does structural modification influence antiradical activity?
Answer:
Structure-activity relationship (SAR) studies reveal:
| Substituent | Antiradical Activity (1×10⁻³ M) | Reference |
|---|---|---|
| Thiophen-2-ylmethyl | 88.89% | |
| 4-Fluorobenzylidene | 53.78% | |
| 2-Hydroxybenzylidene | 72.30% |
- Electron-donating groups (e.g., –OH) enhance radical scavenging via hydrogen bonding, while bulky substituents (e.g., –CF₃) reduce accessibility to reactive sites .
Advanced: What coordination geometries are observed in transition metal complexes of this ligand?
Answer:
The ligand acts as a bidentate or tridentate donor, forming complexes with:
- Square planar geometry : Cu(II) complexes (d-d transitions at 550–600 nm) .
- Tetrahedral geometry : Zn(II) and Cd(II) complexes (magnetic moments ~3.8–4.2 BM) .
- Octahedral geometry : Rarely observed; requires auxiliary ligands (e.g., H₂O or Cl⁻) .
Coordination occurs via the thiol (–SH), amino (–NH₂), and pyridyl nitrogen atoms, confirmed by FTIR band shifts (e.g., ν(S–H) disappearance upon metal binding) .
Advanced: How can computational methods optimize derivatization strategies?
Answer:
- Molecular docking : Predicts binding affinities to biological targets (e.g., fungal CYP51 for antifungal studies) with AutoDock Vina (RMSD ≤2.0 Å) .
- ADME analysis : SwissADME predicts bioavailability (e.g., LogP ~2.5 for S-alkyl derivatives) and blood-brain barrier permeability .
- DFT calculations : Models electronic properties (e.g., HOMO-LUMO gaps ~4.5 eV) to guide electrochemical sensor design .
Methodological: What strategies improve electrochemical sensing performance using this compound?
Answer:
- Nanomaterial integration : Immobilizing the ligand on gold nanoparticles (AuNPs) enhances electron transfer in Hg²⁺ detection (LOD: 0.1 attomolar) .
- Polymer encapsulation : Coating with poly-L-methionine prevents sensor fouling in nitrite detection (linear range: 10–1000 µM) .
- Voltammetric optimization : Differential pulse voltammetry (DPV) at pH 7.0 provides sharp peaks for sulfhydryl compounds .
Methodological: How do reaction conditions impact alkylation efficiency?
Answer:
- Solvent effects : i-Propanol increases S-alkylation yields (~90%) compared to methanol (~75%) due to better solubility of alkyl halides .
- Base selection : NaOH (1.0 eq) outperforms K₂CO₃ in deprotonating the thiol group (reaction completion ≤2 hours) .
- Temperature control : Microwave irradiation at 80°C reduces side reactions (e.g., oxidation to disulfides) .
Advanced: What in vitro assays evaluate antimicrobial and biofilm inhibition effects?
Answer:
- Microdilution assays : Determine minimum inhibitory concentrations (MICs) against Mycobacterium tuberculosis (e.g., MIC = 8 µg/mL for methyl disulfide derivatives) .
- Biofilm quantification : Crystal violet staining measures biofilm biomass reduction (e.g., 60% inhibition at 16 µg/mL) .
- Efflux pump inhibition : Synergy assays with ethidium bromide confirm blockage of bacterial resistance mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
